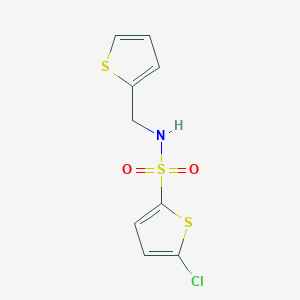![molecular formula C20H26N2O4S B4422383 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4422383.png)
4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine
Overview
Description
Starting Materials: Piperazine and 3,4-dimethoxybenzenesulfonyl chloride.
Reaction: The piperazine is reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Aromatic Substitution:
Starting Materials: The sulfonylated piperazine and 4-methylbenzyl chloride.
Reaction: The final step involves the reaction of the sulfonylated piperazine with 4-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine typically involves multi-step organic reactions
-
Formation of Piperazine Core:
Starting Materials: 1,4-dichlorobutane and ammonia.
Reaction: The reaction between 1,4-dichlorobutane and ammonia under high pressure and temperature forms piperazine.
Chemical Reactions Analysis
Types of Reactions: 4-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may facilitate binding to hydrophobic pockets in enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in inflammatory pathways.
Receptors: Possible binding to receptors involved in cell signaling, affecting cellular responses.
Comparison with Similar Compounds
4-[(3,4-Dimethoxyphenyl)sulfonyl]-1-(4-methylphenyl)piperazine: Lacks the 2-methyl substitution, which may affect its binding affinity and activity.
4-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1-phenylpiperazine: Lacks the 4-methyl substitution on the phenyl ring, potentially altering its pharmacological profile.
Uniqueness: 4-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-5-7-17(8-6-15)22-12-11-21(14-16(22)2)27(23,24)18-9-10-19(25-3)20(13-18)26-4/h5-10,13,16H,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGCELOFYUWBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


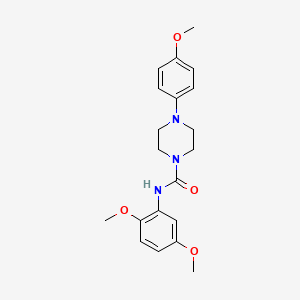

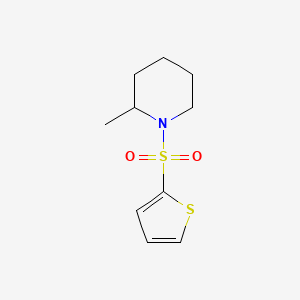

![2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4422323.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4422324.png)
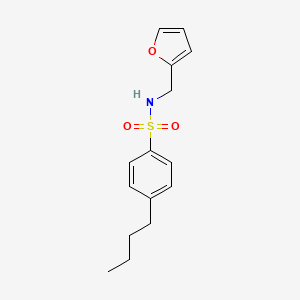
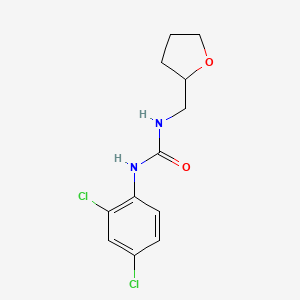
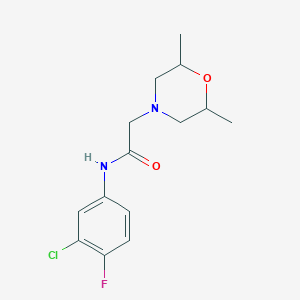
![3-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4422362.png)
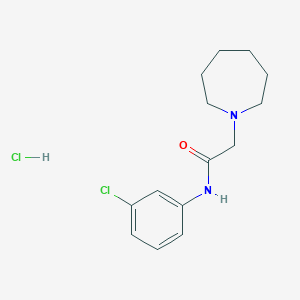
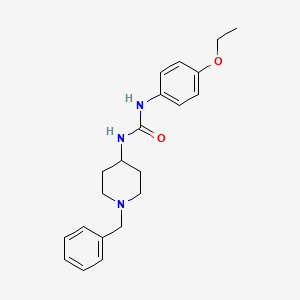
![1-(2-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4422400.png)
